molecular formula C9H12ClNO2S B8184393 4-Tert-butylpyridine-2-sulfonyl chloride

4-Tert-butylpyridine-2-sulfonyl chloride

Cat. No.: B8184393
M. Wt: 233.72 g/mol
InChI Key: JVXCBGUFHGOTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylpyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a tert-butyl group attached to the pyridine ring at the 4-position and a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylpyridine-2-sulfonyl chloride can be synthesized through the reaction of 4-tert-butylpyridine with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

[ \text{4-tert-butylpyridine} + \text{SO}_2\text{Cl}_2 \rightarrow \text{4-(tert-butyl)pyridine-2-sulfonyl chloride} ]

The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-(tert-butyl)pyridine-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(tert-butyl)pyridine-2-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylpyridine-2-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group on the pyridine ring. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications .

Properties

IUPAC Name

4-tert-butylpyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)7-4-5-11-8(6-7)14(10,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXCBGUFHGOTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.